2,2',7,7'-Tetrabromo-9,9'-spirobifluorene

Beschreibung

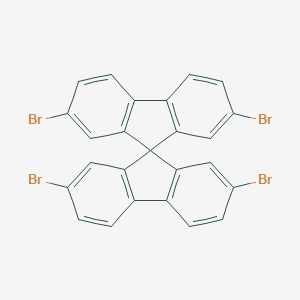

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2',7,7'-tetrabromo-9,9'-spirobi[fluorene] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H12Br4/c26-13-1-5-17-18-6-2-14(27)10-22(18)25(21(17)9-13)23-11-15(28)3-7-19(23)20-8-4-16(29)12-24(20)25/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASXXNUEJVMYML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3(C4=C2C=CC(=C4)Br)C5=C(C=CC(=C5)Br)C6=C3C=C(C=C6)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H12Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327314 | |

| Record name | 2,2',7,7'-tetrabromo-9,9'-spirobifluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128055-74-3 | |

| Record name | 2,2',7,7'-tetrabromo-9,9'-spirobifluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',7,7'-Tetrabromo-9,9'-spirobi[9H-fluorene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene (CAS: 128055-74-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene. This spirobifluorene derivative is a key building block in the field of organic electronics, particularly for the development of advanced materials for optoelectronic devices.

Core Properties

This compound is a white to light yellow powder.[1] Its rigid, orthogonal spiro-linked structure provides excellent thermal and chemical stability, while also inhibiting crystallization and aggregate formation, which is crucial for creating stable amorphous films in electronic devices.[1][2]

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 128055-74-3 | [3] |

| Molecular Formula | C₂₅H₁₂Br₄ | [3] |

| Molecular Weight | 631.98 g/mol | [3] |

| Appearance | White to off-white solid/powder | [1][4] |

| Melting Point | 395-400 °C | [3][4] |

| Boiling Point | 633.7 °C at 760 mmHg (lit.) | [4] |

| Density | 2.12 g/cm³ | [4] |

| Solubility | Soluble in common organic solvents, insoluble in water. | [3][4] |

| Purity (typical) | >95% (HPLC) | [3][5] |

| Refractive Index | n20/D 1.843 (lit.) | [4] |

Structural Information

| Identifier | Value | Reference |

| InChI | 1S/C25H12Br4/c26-13-1-5-17-18-6-2-14(27)10-22(18)25(21(17)9-13)23-11-15(28)3-7-19(23)20-8-4-16(29)12-24(20)25/h1-12H | [3] |

| InChI Key | MASXXNUEJVMYML-UHFFFAOYSA-N | [3] |

| Canonical SMILES | Brc1ccc2-c3ccc(Br)cc3C4(c2c1)c5cc(Br)ccc5-c6ccc(Br)cc46 | [3] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the bromination of 9,9'-spirobifluorene.[6] The bromine atoms serve as versatile handles for subsequent cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Yamamoto polymerizations, enabling the construction of more complex conjugated systems.[7]

General Synthesis Protocol

A common method for the synthesis of this compound is the direct bromination of 9,9'-spirobifluorene. One documented procedure involves the following steps:

-

A solution of bromine in dichloromethane is slowly added dropwise to a solution of 9,9'-spirobifluorene.[1]

-

The reaction mixture is then refluxed for several hours.[1]

-

Upon cooling to room temperature, the product precipitates out of the solution.[1]

-

The precipitate is collected by filtration and washed with a small amount of cold dichloromethane.[1]

-

The final product is obtained after drying, typically as a white solid with a high yield.[1]

Another reported method utilizes sodium bromide as the bromine source and hydrogen peroxide as the oxidant in a biphasic system with 1,2-dichloroethane as the solvent.[8] This approach is described as being eco-friendly and proceeds under mild conditions.[8]

Applications in Organic Electronics

The unique properties of this compound make it a valuable material in the field of organic electronics. Its primary application is as a blue-emitting material in Organic Light-Emitting Diodes (OLEDs).[1][6] The spirobifluorene core contributes to a high glass-transition temperature and excellent thermal stability, which are desirable for device longevity.[3]

Furthermore, this compound serves as a crucial intermediate for the synthesis of other semiconducting molecules and polymers.[2] For instance, it can be used to synthesize materials for perovskite solar cells, such as Spiro-OMeTAD.[2] The tetrabrominated nature of the molecule allows for facile extension of the core structure to create more complex and functional materials for various electronic applications, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[2][6][7]

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[3] It causes skin and serious eye irritation.[9][10] When handling this compound, it is essential to use personal protective equipment, including gloves, safety goggles, and a dust mask.[11] Work should be conducted in a well-ventilated area, and exposure to dust should be minimized.[10][11] The material should be stored in a tightly closed container in a cool, dry place.[9][11]

Hazard Information:

| Hazard Class | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Eye Irritation | H319 | Causes serious eye irritation |

| Skin Irritation | H315 | Causes skin irritation |

Visualized Workflows

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Application in OLEDs

Caption: Workflow illustrating the use of the compound in OLEDs.

References

- 1. This compound | 128055-74-3 [chemicalbook.com]

- 2. ossila.com [ossila.com]

- 3. 2,2 ,7,7 -Tetrabromo-9,9 -spirobifluorene 95 HPLC 128055-74-3 [sigmaaldrich.com]

- 4. semiconductor.alfachemic.com [semiconductor.alfachemic.com]

- 5. 128055-74-3 this compound AKSci J97713 [aksci.com]

- 6. Buy this compound | 128055-74-3 [smolecule.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. tcichemicals.com [tcichemicals.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis, characterization, and applications of 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene (TBSBF). TBSBF is a key intermediate in the development of advanced organic electronic materials. Its unique spirobifluorene core imparts excellent thermal and chemical stability, while the four bromine atoms offer versatile sites for further chemical modification.[1] These characteristics make it a valuable building block for materials used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and perovskite solar cells.[1]

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[1][2][3] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| CAS Number | 128055-74-3[1][2] |

| Molecular Formula | C₂₅H₁₂Br₄[1][2] |

| Molecular Weight | 631.98 g/mol [1][2] |

| Appearance | White to off-white powder/crystals[1][2][3] |

| Melting Point | 395-400 °C[1][2] |

| Boiling Point (Predicted) | 633.7 ± 55.0 °C[2][4] |

| Density (Predicted) | 2.12 ± 0.1 g/cm³[2] |

| Solubility | Soluble in Chloroform[2] and other common organic solvents. |

| Purity | >99% (HPLC)[1], >98.0% (T)[5], 95% (HPLC) |

Synthesis of this compound

The most common and high-yielding methods for synthesizing TBSBF involve the bromination of 9,9'-spirobifluorene. Two primary protocols are detailed below.

Method 1: Direct Bromination with Br₂ and FeCl₃ Catalyst

This method involves the direct electrophilic substitution of 9,9'-spirobifluorene using bromine as the brominating agent and iron(III) chloride as a Lewis acid catalyst. This approach is reported to produce TBSBF in quantitative yield.[1]

Caption: Workflow for the direct bromination synthesis of TBSBF.

Method 2: Oxy-bromination with NaBr and H₂O₂

An alternative "oxy-bromation" method utilizes sodium bromide as the bromine source and hydrogen peroxide as the oxidant in the presence of sulfuric acid. This method offers high selectivity and yield under optimized conditions.[6]

Caption: Key steps and conditions for the oxy-bromination of SBF.

Experimental Protocols

Detailed Protocol for Direct Bromination (Method 1)

This protocol is adapted from a general procedure for the synthesis of TBSBF.[3]

Materials:

-

9,9'-spirobifluorene (10.0 mmol, 3.16 g)

-

Anhydrous Iron(III) chloride (FeCl₃) (0.5 mmol, 80 mg)

-

Bromine (Br₂) (41 mmol, 2.1 mL)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of 9,9'-spirobifluorene in 30 mL of dichloromethane, add anhydrous FeCl₃.

-

Slowly add a solution of bromine dissolved in 5 mL of dichloromethane dropwise over 10 minutes.

-

Reflux the reaction mixture for 6 hours.

-

After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Collect the precipitate by filtration and wash it with a small amount of cold dichloromethane.

-

Dry the collected solid to obtain this compound. (Expected Yield: ~95%).[3]

Detailed Protocol for Oxy-bromination (Method 2)

This protocol is based on the optimal reaction conditions reported for this method.[6]

Materials:

-

9,9'-spirobifluorene (SBF)

-

Sodium bromide (NaBr)

-

Hydrogen peroxide (H₂O₂)

-

Sulfuric acid (H₂SO₄)

-

1,2-dichloroethane

Procedure:

-

Establish the following molar ratio of reactants: n(SBF) : n(NaBr) : n(H₂O₂) : n(H₂SO₄) = 1 : 8 : 6 : 6.

-

Use 1,2-dichloroethane as the solvent.

-

Maintain the reaction temperature at 20°C.

-

Allow the reaction to proceed for 48 hours with stirring.

-

Upon completion, the product can be isolated and purified. This method can achieve a selectivity of 95.1% and a yield of approximately 80%.[6]

Characterization Techniques

The synthesized this compound is characterized using standard analytical techniques to confirm its structure and purity.

| Technique | Purpose | Expected Outcome |

| Mass Spectrometry (MS) | To confirm the molecular weight and elemental composition. | A molecular ion peak corresponding to the mass of C₂₅H₁₂Br₄ (631.98 g/mol ) is expected.[6] |

| Nuclear Magnetic Resonance (NMR) | To elucidate the chemical structure and confirm the positions of the bromine substituents. | Both ¹H NMR and ¹³C NMR spectra are used for structural confirmation.[6] |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product. | Purity levels are typically reported to be above 95-99%.[1][6] |

Applications

The four bromine atoms on the spirobifluorene core make TBSBF an excellent precursor for further functionalization through various cross-coupling reactions. This versatility allows for the synthesis of a wide range of advanced materials.

References

- 1. ossila.com [ossila.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 128055-74-3 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2,2',7,7'-Tetrabromo-9,9'-spirobi[9H-fluorene] | 128055-74-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

Unveiling the Photophysical Landscape of Tetrabrominated Spirobifluorene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The spirobifluorene core, with its rigid, orthogonal geometry, has emerged as a cornerstone in the development of advanced organic materials. The introduction of heavy atoms, such as bromine, into this framework profoundly influences its photophysical properties, opening avenues for applications in organic light-emitting diodes (OLEDs), sensors, and as photosensitizers in photodynamic therapy. This technical guide provides a comprehensive overview of the photophysical properties of tetrabrominated spirobifluorene derivatives, with a focus on 2,2',7,7'-tetrabromo-9,9'-spirobifluorene (TBSBF). We delve into the available quantitative data, detailed experimental protocols for characterization, and the underlying photophysical processes.

Core Photophysical Data

While this compound is a key intermediate for the synthesis of various functional materials, comprehensive quantitative photophysical data for the parent TBSBF molecule is not extensively detailed in readily available literature.[1][2][3] However, its derivatives and other brominated spirobifluorene compounds have been studied, providing insights into the expected photophysical behavior. The bromine atoms are known to enhance intersystem crossing, potentially leading to significant phosphorescence and influencing the lifetime of the triplet state.[4][5]

For illustrative purposes, the following table summarizes typical photophysical data that would be characterized for such compounds. The values presented are based on data for related spirobifluorene derivatives to provide a comparative framework.

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Photoluminescence Quantum Yield (ΦPL) | Fluorescence Lifetime (τf) (ns) | Phosphorescence Lifetime (τp) | Triplet Energy (ET) (eV) | Solvent |

| Hypothetical TBSBF | ~300-350 | ~380-450 (Fluorescence) | Not Reported | Not Reported | Not Reported | Not Reported | Various |

| Spiro-OMeTAD[6] | ~380 | ~420 | ~99% | ~1.64 | - | - | Chlorobenzene |

| 4-phenyl-9,9′-spirobifluorene[7] | - | - | - | - | - | 2.77 | - |

| 9,9′-spirobifluorene[7] | - | - | - | - | - | 2.87 | - |

Note: The data for Hypothetical TBSBF is an estimation based on the properties of the spirobifluorene core and the expected influence of bromine substitution. The other entries are for comparative, well-characterized spirobifluorene derivatives.

Synthesis of this compound

The synthesis of TBSBF is a crucial first step for further functionalization and photophysical studies. A common method involves the direct bromination of the 9,9'-spirobifluorene precursor.[3]

Caption: Synthetic route for this compound.

Experimental Protocols

Accurate characterization of the photophysical properties of tetrabrominated spirobifluorene derivatives requires standardized experimental protocols. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths of light absorbed by the molecule, corresponding to electronic transitions from the ground state to excited singlet states.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the tetrabrominated spirobifluorene derivative in a UV-transparent solvent (e.g., cyclohexane, dichloromethane, or THF) in a quartz cuvette. The concentration should be adjusted to have a maximum absorbance below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm). Use the pure solvent as a reference.

-

Data Analysis: Identify the absorption maxima (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law if the concentration is known accurately.

Steady-State Photoluminescence Spectroscopy

This measurement provides the emission spectrum of the compound, revealing the energy of the emitted photons as the molecule relaxes from an excited state.

Methodology:

-

Sample Preparation: Use the same dilute solution as prepared for UV-Vis absorption measurements.

-

Instrumentation: Employ a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Measurement: Excite the sample at a wavelength corresponding to a major absorption band. Record the emission spectrum over a wavelength range red-shifted from the excitation wavelength.

-

Data Analysis: Determine the wavelength of maximum emission intensity (λem).

Photoluminescence Quantum Yield (PLQY) Measurement (Relative Method)

The PLQY is a measure of the efficiency of the emission process. The relative method involves comparing the emission of the sample to a well-characterized standard.[8][9]

Methodology:

-

Standard Selection: Choose a quantum yield standard with a known PLQY that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Sample and Standard Preparation: Prepare dilute solutions of both the sample and the standard with absorbances in the range of 0.01 to 0.1 at the excitation wavelength.

-

Measurements:

-

Measure the UV-Vis absorption spectra of both the sample and the standard.

-

Measure the photoluminescence spectra of both the sample and the standard using the same excitation wavelength and instrumental settings.

-

-

Calculation: The PLQY of the sample (Φ_sample) is calculated using the following equation:[10]

Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²)

where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Caption: Workflow for relative PLQY measurement.

Time-Resolved Photoluminescence Spectroscopy

This technique measures the decay of the excited state population over time, providing the excited state lifetime.

Methodology:

-

Instrumentation: Use a time-correlated single-photon counting (TCSPC) system or a streak camera.[11]

-

Excitation: Excite the sample with a pulsed laser source (e.g., a picosecond diode laser or a femtosecond laser).

-

Detection: Monitor the decay of the emission intensity at the emission maximum over time.

-

Data Analysis: Fit the decay curve to an exponential function (or a sum of exponentials) to determine the photoluminescence lifetime (τ).

Transient Absorption Spectroscopy

Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to study the dynamics of short-lived excited states, including triplet states.[12][13]

Methodology:

-

Instrumentation: A typical TA setup consists of a femtosecond or picosecond laser system, where the output is split into a pump beam and a probe beam. The pump beam excites the sample, and the delayed probe beam measures the change in absorption.[11]

-

Measurement: The sample is excited by the pump pulse. The absorption of the probe pulse is measured at various time delays after the pump pulse.

-

Data Acquisition: A difference absorption spectrum (ΔA) is recorded at each time delay, which is the absorption of the excited sample minus the absorption of the ground state sample.

-

Data Analysis: The evolution of the TA spectra over time provides information on the formation and decay of excited states, such as intersystem crossing to the triplet state and triplet state lifetime.

Caption: Schematic of a transient absorption spectroscopy setup.

Conclusion

Tetrabrominated spirobifluorene derivatives are a promising class of molecules with tunable photophysical properties. While a complete photophysical dataset for the parent this compound is yet to be fully documented in the public domain, the experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of these and other novel organic materials. The heavy-atom effect induced by bromine substitution is expected to play a significant role in enhancing triplet state formation, making these compounds particularly interesting for applications that leverage phosphorescence or require efficient intersystem crossing. Further research into the systematic characterization of this class of molecules will undoubtedly unlock their full potential in various fields of science and technology.

References

- 1. semiconductor.alfachemic.com [semiconductor.alfachemic.com]

- 2. This compound | 128055-74-3 [chemicalbook.com]

- 3. ossila.com [ossila.com]

- 4. Exploring a new class of singlet fission fluorene derivatives with high-energy triplets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Correlation between the Intrinsic Photophysical Properties of the Spirobifluorene-Derived Monomer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 9,9′-Spirobifluorene and 4-phenyl-9,9′-spirobifluorene: pure hydrocarbon small molecules as hosts for efficient green and blue PhOLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 8. publications.iupac.org [publications.iupac.org]

- 9. pure.uva.nl [pure.uva.nl]

- 10. azom.com [azom.com]

- 11. Experimental Set-Ups and Developments - Institut de Physique et Chimie des Matériaux de Strasbourg [ipcms.fr]

- 12. Introduction to Transient Absorption Spectroscopy - Avantes [avantes.com]

- 13. How to setup Femtosecond pump-probe transient absorption spectroscopy? Check Simtrum Solution [simtrum.com]

Electronic structure of 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene

An In-depth Technical Guide to the Electronic Structure of 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene

Introduction

This compound (Br-SBF) is a halogenated organic compound featuring a unique spiro linkage, where two fluorene units are orthogonally connected through a central spiro carbon atom.[1] This rigid, three-dimensional structure imparts high thermal stability and excellent film-forming properties, making it a crucial building block in the synthesis of advanced organic electronic materials.[2][3] The four bromine atoms serve as reactive sites for further functionalization through various cross-coupling reactions, allowing for the fine-tuning of its electronic properties.[1] Br-SBF is a key precursor for a variety of organic semiconductors used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][3] Understanding its fundamental electronic structure is paramount for the rational design and development of next-generation organic electronic devices.

Molecular Structure and Synthesis

The chemical structure of this compound is characterized by the spirobifluorene core with bromine atoms at the 2, 2', 7, and 7' positions.

A general and efficient method for the synthesis of Br-SBF involves the bromination of 9,9'-spirobifluorene.[2]

Electronic Properties

The bromine atoms are electron-withdrawing groups, which are expected to lower both the HOMO and LUMO energy levels of the spirobifluorene core. This can be advantageous in tuning the energy level alignment in multilayer organic electronic devices.

Experimental Protocols

Detailed experimental protocols for the characterization of the electronic structure of organic semiconductors are crucial for reproducible research. Below are standard methodologies that would be employed to study this compound.

Synthesis of this compound

A typical synthesis procedure is as follows:

-

9,9'-Spirobifluorene is dissolved in a suitable organic solvent, such as dichloromethane.

-

A Lewis acid catalyst, for example, iron(III) chloride (FeCl₃), is added to the solution.[2]

-

A solution of bromine in the same solvent is added dropwise to the reaction mixture.

-

The reaction is stirred at a specific temperature for a set period to allow for the bromination to complete.

-

After the reaction, the mixture is worked up to isolate and purify the this compound product, often through crystallization or column chromatography.

Characterization Techniques

Standard characterization techniques to confirm the identity and purity of the synthesized Br-SBF include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Determination of Electronic Properties

The following experimental techniques are commonly used to determine the electronic properties of organic semiconductor materials:

-

Cyclic Voltammetry (CV):

.enddot Figure 1: Workflow for determining HOMO/LUMO levels of Br-SBF via Cyclic Voltammetry.

-

Procedure:

-

A solution of Br-SBF is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

The measurement is performed in a three-electrode electrochemical cell, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

The potential is swept in both the positive (oxidation) and negative (reduction) directions, and the resulting current is measured.

-

The onset potentials of the first oxidation (E_ox) and reduction (E_red) peaks are determined from the cyclic voltammogram.

-

The HOMO and LUMO energy levels are calculated using the following empirical formulas, often with ferrocene/ferrocenium (Fc/Fc⁺) as an internal or external standard:

-

HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

-

-

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

Objective: To determine the optical bandgap (E_g^opt) of the material.

-

Procedure:

-

A dilute solution of Br-SBF is prepared in a suitable solvent (e.g., chloroform or THF).

-

The absorption spectrum is recorded using a UV-Vis spectrophotometer.

-

The onset of the lowest energy absorption band (λ_onset) is determined from the spectrum.

-

The optical bandgap is calculated using the formula: E_g^opt (eV) = 1240 / λ_onset (nm).

-

-

Computational Modeling

Density Functional Theory (DFT) is a powerful computational tool used to predict the electronic structure of molecules.

.enddot Figure 2: A typical workflow for DFT calculations on Br-SBF.

-

Methodology:

-

The 3D structure of the Br-SBF molecule is built.

-

The geometry of the molecule is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

A frequency calculation is performed to ensure that the optimized structure corresponds to a true energy minimum.

-

A single-point energy calculation is then carried out on the optimized geometry to obtain the energies of the molecular orbitals, including the HOMO and LUMO.

-

Conclusion

This compound is a versatile and highly valuable building block for the synthesis of advanced organic electronic materials. Its unique spiro-linked structure provides excellent thermal and morphological stability. The presence of four bromine atoms allows for extensive chemical modification, enabling the tuning of its electronic properties for specific device applications. While detailed experimental data on the electronic structure of the pristine Br-SBF molecule is limited in publicly accessible literature, established experimental and computational protocols provide a clear pathway for its characterization. Further research into the precise electronic properties of Br-SBF and its derivatives will undoubtedly contribute to the development of more efficient and stable organic electronic devices.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition Temperature of 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene (Br-SBF), a key intermediate in the synthesis of advanced materials for organic electronics. The inherent thermal stability of the spirobifluorene core is a critical attribute for its applications in organic light-emitting diodes (OLEDs) and perovskite solar cells.[1]

Thermal Properties of this compound

The following table summarizes the available quantitative and qualitative thermal data for this compound.

| Property | Value/Description |

| Melting Point (T_m) | 395-400 °C[2] |

| Thermal Stability | Described as "excellent".[1][2] Spirobifluorene-based compounds are noted for their high thermal and chemical stability.[1] |

| Decomposition Profile | Specific TGA data (e.g., onset temperature, Td5, Td10) for the standalone molecule is not detailed in the available literature. However, polymers derived from spirobifluorene units show high decomposition temperatures, often exceeding 500°C, underscoring the thermal robustness of the core structure. |

Experimental Protocols for Thermal Analysis

The thermal stability of this compound is typically characterized using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following sections detail the standard methodologies for these experiments as applied to solid organic compounds.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition temperature of materials.

Objective: To determine the temperature at which this compound begins to decompose and to characterize its weight loss profile upon heating.

Methodology:

-

Sample Preparation: A small amount of the powdered this compound sample (typically 5-10 mg) is accurately weighed and placed into a ceramic or platinum crucible.

-

Instrument Setup: The crucible is placed on a sensitive microbalance within the TGA furnace.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, flowing at a constant rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate, commonly 10 °C/min.

-

Data Acquisition: The instrument records the sample's mass and temperature continuously throughout the heating process.

-

Data Analysis: The resulting data is plotted as percent weight loss versus temperature. The decomposition temperature can be reported as the onset temperature of decomposition or the temperature at which a certain percentage of weight loss (e.g., 5% or 10%) occurs.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and purity of this compound.

Methodology:

-

Sample Preparation: A small amount of the powdered sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen, to provide a stable thermal environment.

-

Temperature Program: The sample is subjected to a controlled temperature program, which often includes a heating, cooling, and a second heating cycle to erase any prior thermal history. A typical heating rate is 10 °C/min.

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting thermogram shows endothermic and exothermic peaks corresponding to thermal events. The melting point (T_m) is determined from the onset or peak of the melting endotherm.

Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent thermal characterization. A common synthetic route involves the bromination of a 9,9'-spirobifluorene precursor.

References

An In-depth Technical Guide on 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene: Synthesis, Properties, and Structural Elucidation Workflow

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2',7,7'-Tetrabromo-9,9'-spirobifluorene (TBSBF) is a halogenated organic compound featuring a spirobifluorene core, where two fluorene units are linked by a single spiro carbon atom. Its chemical formula is C25H12Br4, and it has a molecular weight of 631.98 g/mol . This molecule has garnered significant interest in the field of organic electronics due to its exceptional thermal and chemical stability. It is particularly noted for its application as a blue-emitting material in the fabrication of Organic Light-Emitting Diodes (OLEDs).[1] The spiro linkage is a key structural feature that helps to prevent crystallization in thin films, thereby enhancing color stability by inhibiting the formation of aggregates or excimers.[1] Despite its importance in materials science, a detailed single-crystal X-ray diffraction study providing the definitive crystal structure of this compound is not publicly available in crystallographic databases as of the latest searches.

This technical guide provides a comprehensive overview of the known properties of TBSBF, a detailed experimental protocol for its synthesis, and a generalized workflow for its structural elucidation via single-crystal X-ray diffraction.

Data Presentation: Physicochemical Properties

The known quantitative data for this compound are summarized in the table below for clear reference.

| Property | Value | Reference |

| Chemical Formula | C25H12Br4 | [2] |

| Molecular Weight | 631.98 g/mol | [2] |

| CAS Number | 128055-74-3 | [2] |

| Appearance | White to off-white powder/crystals | [2] |

| Melting Point | 395 - 400 °C | [2] |

| Purity | >99% (by HPLC) | [2] |

Experimental Protocols

1. Synthesis of this compound

A common and effective method for the synthesis of this compound is through the bromination of 9,9'-spirobifluorene. The following protocol is based on established literature procedures.[1]

Materials:

-

9,9'-spirobifluorene (3.16 g, 10.0 mmol)

-

Anhydrous Iron(III) chloride (FeCl3) (80 mg, 0.5 mmol)

-

Dichloromethane (CH2Cl2) (35 ml total)

-

Bromine (Br2) (2.1 ml, 41 mmol)

Procedure:

-

To a solution of 9,9'-spirobifluorene (10.0 mmol) in dichloromethane (30 ml), add anhydrous FeCl3 (0.5 mmol).

-

Prepare a solution of bromine (41 mmol) in dichloromethane (5 ml).

-

Slowly add the bromine solution dropwise to the reaction mixture over a period of 10 minutes.

-

Reflux the reaction mixture for 6 hours.

-

After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Collect the precipitate by filtration and wash it with a small amount of cold dichloromethane.

-

Dry the collected solid to yield this compound as a white solid (typical yield: ~95%).[1]

2. General Protocol for Single-Crystal X-ray Diffraction Analysis

While the specific crystal structure of TBSBF is not publicly available, the following is a standard, generalized protocol for how its structure would be determined.

Materials:

-

High-purity crystalline this compound

-

Appropriate solvent for crystallization (e.g., chlorobenzene, dichlorobenzene, or a solvent mixture)

Procedure:

-

Crystallization: Grow single crystals of TBSBF suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. The crystals should ideally have dimensions of at least 0.1 mm in two of the three dimensions.

-

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection:

-

Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

-

Collect diffraction data, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation at a controlled temperature (e.g., 100 K or 293 K).

-

The data collection strategy usually involves a series of ω and φ scans to cover a significant portion of the reciprocal space.

-

-

Data Processing:

-

Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

-

Apply corrections for Lorentz factor, polarization, and absorption.

-

Determine the unit cell parameters and the crystal lattice symmetry.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model using full-matrix least-squares on F2. This involves refining atomic positions, and anisotropic displacement parameters.

-

Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final refined structure is evaluated based on parameters such as R-factors (R1, wR2), goodness-of-fit (GooF), and the residual electron density map.

-

Mandatory Visualization

The following diagram illustrates the comprehensive workflow from the synthesis of this compound to its characterization and hypothetical structural elucidation.

References

An In-depth Technical Guide to the Solubility of 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene (TBSBF) in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide combines reported qualitative observations with a discussion of the physicochemical factors governing its solubility. Furthermore, it outlines a detailed experimental protocol for determining the solubility of TBSBF, empowering researchers to generate precise data for their specific applications.

Introduction to this compound

This compound is a halogenated organic compound featuring a unique spirobifluorene core. This rigid, three-dimensional structure, composed of two fluorene units linked by a single spiro carbon atom, imparts excellent thermal and chemical stability to the molecule.[1] The four bromine atoms serve as versatile synthetic handles, enabling further functionalization for the development of advanced materials.[2] Consequently, TBSBF is a crucial building block in the synthesis of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1]

Solubility Profile of this compound

Qualitative Solubility Data

The following table summarizes the observed solubility of TBSBF in a range of common organic solvents.

| Solvent Family | Solvent | Solubility | Source |

| Halogenated | Chloroform (CHCl₃) | Soluble | [3] |

| Dichloromethane (CH₂Cl₂) | Soluble | [4] | |

| Aromatic | Toluene (C₇H₈) | Soluble (recrystallization solvent) | |

| Ethers | Tetrahydrofuran (THF) | Likely Soluble | Inferred |

| Amides | N,N-Dimethylformamide (DMF) | Likely Soluble | Inferred |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely Soluble | Inferred |

| Polar Protic | Water (H₂O) | Insoluble | [5] |

| Ethanol | Likely Sparingly Soluble/Insoluble | Inferred | |

| Non-Polar | Hexane | Likely Sparingly Soluble/Insoluble | Inferred |

Inferred solubility is based on the general principle that "like dissolves like" and the common use of these solvents for similar organic compounds.

Several chemical suppliers note that this compound is "soluble in common organic solvents".[6] The use of dichloromethane as a solvent in its synthesis and toluene for recrystallization further supports its solubility in these organic media. Conversely, its nonpolar, hydrophobic structure renders it insoluble in water.[5]

Factors Influencing Solubility

The solubility of this compound is governed by its molecular structure and the properties of the solvent. The key factors include:

-

Molecular Structure: The large, rigid, and nonpolar spirobifluorene core is the dominant feature of the molecule. The four bromine atoms, while electronegative, contribute to a largely nonpolar molecular surface.

-

Solvent Polarity: In accordance with the "like dissolves like" principle, TBSBF is expected to be most soluble in nonpolar or weakly polar organic solvents that can effectively solvate its large hydrocarbon structure. Halogenated solvents like chloroform and dichloromethane, and aromatic solvents like toluene, are therefore good candidates.

-

Temperature: The solubility of solids in organic solvents generally increases with temperature. This principle is utilized in recrystallization procedures.

-

Crystallinity: The rigid structure of TBSBF can lead to strong intermolecular packing in the solid state, which requires a significant amount of energy to overcome during dissolution.

The logical relationship between these factors and the resulting solubility is depicted in the following diagram:

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following outlines a common and reliable method for determining the solubility of a solid compound in an organic solvent.

Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the dissolved solid by evaporating the solvent and weighing the residue.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or small flasks with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Pre-weighed vials for evaporation

-

Analytical balance

-

Vacuum oven or rotary evaporator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or weight of the chosen solvent in a scintillation vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the vial to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed vial. This step is crucial to remove any suspended microcrystals.

-

-

Determination of Solute Concentration:

-

Record the exact volume or weight of the filtered saturated solution.

-

Evaporate the solvent from the pre-weighed vial using a vacuum oven at a suitable temperature or a rotary evaporator.

-

Once the solvent is completely removed, reweigh the vial containing the dried solid residue.

-

The difference in weight gives the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

-

The experimental workflow for this protocol is illustrated below:

Conclusion

This compound is a key building block in materials science with a solubility profile that favors nonpolar and weakly polar organic solvents. While quantitative data is scarce, a strong qualitative understanding allows for the selection of appropriate solvent systems for its synthesis, purification, and application. The provided experimental protocol offers a robust method for researchers to determine the precise solubility of this compound in solvents relevant to their work, thereby facilitating the development of novel organic electronic materials.

References

2,2',7,7'-Tetrabromo-9,9'-spirobifluorene molecular weight and formula

An in-depth guide to the molecular properties of 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene, a key compound for research and development in organic electronics.

Core Molecular Data

This compound is a halogenated organic compound featuring a spirobifluorene core, which consists of two fluorene units linked by a single spiro carbon atom.[1] This structure provides excellent thermal and chemical stability.[1][2] The compound's full name is 2,2′,7,7′-Tetrabromo-9,9′-spirobi[9H-fluorene].[3]

The key quantitative molecular data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C25H12Br4[1][2][3][4][5] |

| Molecular Weight | 631.98 g/mol [2][3] |

| CAS Number | 128055-74-3[1][2][3] |

Experimental Protocols

While this document does not detail specific experimental uses, a common synthesis method involves the bromination of 9,9'-spirobifluorene.[1][2] This is typically achieved using bromine as the oxidizing agent in the presence of an iron(III) chloride catalyst.[1][2]

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.

Caption: Relationship between compound and its molecular properties.

References

Spectroscopic analysis (NMR, FT-IR, UV-Vis) of 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene, a key intermediate in the synthesis of advanced materials for organic electronics.[1][2][3] This document details the expected spectroscopic signatures from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a foundational resource for the characterization of this important molecule.

Introduction

This compound is a halogenated organic compound featuring a unique spirocyclic core, where two fluorene units are linked by a single tetrahedral carbon atom.[3] This rigid, three-dimensional structure imparts excellent thermal and chemical stability, making it a valuable building block for materials used in Organic Light Emitting Diodes (OLEDs) and organic photovoltaics.[1][3] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and electronic properties of this molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from various spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not widely published in publicly accessible databases, a research article confirms its characterization using ¹H and ¹³C NMR.[4] Based on the molecular structure and data from related spirobifluorene derivatives, the expected chemical shifts are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1, H-1', H-8, H-8' | ~7.8 - 8.0 | d | ~1.8 |

| H-3, H-3', H-6, H-6' | ~7.6 - 7.8 | dd | ~8.0, 1.8 |

| H-4, H-4', H-5, H-5' | ~7.4 - 7.6 | d | ~8.0 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-9 (Spiro Carbon) | ~65 - 70 |

| C-Br | ~120 - 125 |

| Aromatic CH | ~125 - 135 |

| Quaternary Aromatic C | ~140 - 155 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to be dominated by vibrations associated with the aromatic rings and the carbon-bromine bonds.

Table 3: Key FT-IR Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 1600 - 1450 | Aromatic C=C Stretch | Strong |

| ~1450 | C-H Bending | Medium |

| ~1050 | C-Br Stretch | Strong |

| 900 - 650 | Out-of-plane C-H Bending | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent like dichloromethane is anticipated to show strong absorptions in the ultraviolet region, characteristic of π-π* transitions within the aromatic fluorene systems.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Dichloromethane | ~300 - 350 | Data not available |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Instrumentation and Parameters:

-

Spectrometer: A standard FT-IR spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and subtracted from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., dichloromethane or tetrahydrofuran) of a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to obtain a solution with an absorbance reading between 0.1 and 1.0 AU for optimal accuracy.

Instrumentation and Parameters:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Scan Range: 200 - 800 nm.

-

Cuvette: A 1 cm path length quartz cuvette.

-

Blank: The pure solvent used for sample preparation should be used as the blank.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the molecular structure with key correlations.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Key spectroscopic correlations for the molecular structure of this compound.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene (TBSBF) in Suzuki-Miyaura cross-coupling reactions. This key building block, with its rigid, orthogonal spirobifluorene core, is instrumental in the synthesis of advanced materials for organic electronics and complex molecules in medicinal chemistry. The four bromine atoms serve as versatile handles for the introduction of various aryl and heteroaryl moieties, enabling the construction of highly conjugated systems and intricate molecular architectures.[1]

Introduction

The spirobifluorene scaffold offers unique advantages in materials science due to its three-dimensional structure, which disrupts intermolecular aggregation and enhances solubility and thermal stability.[1] The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an ideal method for the derivatization of TBSBF.[2]

This document outlines a general protocol for the tetra-arylation of TBSBF, followed by a specific example for the synthesis of 2,2',7,7'-tetrakis(pyren-1-yl)-9,9'-spirobifluorene, a material used in organic light-emitting diodes (OLEDs).

Key Applications

Materials synthesized from this compound via Suzuki coupling are primarily used in:

-

Organic Light-Emitting Diodes (OLEDs): As charge-transporting or emissive materials.

-

Organic Photovoltaics (OPVs): As donor or acceptor materials.

-

Organic Field-Effect Transistors (OFETs): As the semiconducting layer.

-

Fluorescent Probes and Sensors: For the detection of various analytes.

General Reaction Scheme

The Suzuki coupling reaction of this compound with an arylboronic acid proceeds as follows:

Caption: General Suzuki coupling of TBSBF.

Experimental Protocols

General Protocol for the Suzuki Coupling of this compound

This protocol provides a general methodology for the tetra-arylation of TBSBF. Optimization of the catalyst, ligand, base, and solvent may be required for specific arylboronic acids.

Materials:

-

This compound (TBSBF)

-

Arylboronic acid (4.4 - 5.0 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF, THF/water mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (4.4-5.0 eq.), the palladium catalyst (typically 1-5 mol%), and the base (typically 2.0 eq. per bromine atom).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 15-20 minutes.

-

Solvent Addition: Add the degassed anhydrous solvent via syringe. If a biphasic system is used (e.g., Toluene/water), ensure both phases are thoroughly degassed.

-

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Caption: Experimental workflow for Suzuki coupling.

Specific Protocol: Synthesis of 2,2',7,7'-tetrakis(pyren-1-yl)-9,9'-spirobifluorene

This protocol describes the synthesis of a specific tetra-substituted spirobifluorene derivative used in OLED applications.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| This compound (TBSBF) | 631.98 | 1.0 | 1.0 |

| Pyrene-1-boronic acid | 246.07 | 4.4 | 4.4 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 0.05 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 8.0 | 8.0 |

| Toluene | - | - | - |

| Water | - | - | - |

Procedure:

-

A mixture of this compound (632 mg, 1.0 mmol), pyrene-1-boronic acid (1.08 g, 4.4 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and potassium carbonate (1.11 g, 8.0 mmol) is placed in a Schlenk flask.

-

The flask is evacuated and backfilled with argon three times.

-

A degassed mixture of toluene (20 mL) and water (5 mL) is added via syringe.

-

The reaction mixture is heated to 100 °C and stirred for 48 hours under an argon atmosphere.

-

After cooling to room temperature, the mixture is poured into water and extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/hexane) to afford 2,2',7,7'-tetrakis(pyren-1-yl)-9,9'-spirobifluorene as a yellow solid.

Expected Yield: While the exact yield for this specific reaction is not provided in the searched literature, similar Suzuki polymerizations of dibromofluorene derivatives can achieve high yields, often exceeding 80%.

Data Presentation

The following table summarizes typical reaction conditions for Suzuki coupling reactions involving fluorenyl and spirobifluorenyl bromides, which can be adapted for TBSBF.

Table 1: Representative Suzuki Coupling Conditions for Fluorene Derivatives

| Catalyst (mol%) | Ligand (if applicable) | Base | Solvent System | Temperature (°C) | Typical Reaction Time (h) |

| Pd(PPh₃)₄ (1-5) | - | K₂CO₃, Na₂CO₃ | Toluene/Water, THF/Water | 80-110 | 12-48 |

| Pd(OAc)₂ (1-3) | PPh₃, SPhos, XPhos | K₃PO₄, Cs₂CO₃ | Dioxane, DMF | 100-120 | 8-24 |

| PdCl₂(dppf) (1-3) | - | K₂CO₃, CsF | Toluene, DME | 80-100 | 12-36 |

Signaling Pathways and Logical Relationships

The Suzuki-Miyaura catalytic cycle is a well-established reaction mechanism involving three key steps: oxidative addition, transmetalation, and reductive elimination.

References

Application Note: Synthesis of High-Performance Hole Transport Materials from 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2',7,7'-Tetrabromo-9,9'-spirobifluorene (TBSBF) is a key building block in the synthesis of advanced organic electronic materials. Its rigid, three-dimensional spirobifluorene core provides excellent thermal and morphological stability, while the four bromine atoms serve as versatile handles for functionalization through various cross-coupling reactions.[1][2] This application note details the synthesis of hole transport materials (HTMs) from TBSBF, focusing on palladium-catalyzed methods like the Buchwald-Hartwig amination, which is a powerful tool for forming carbon-nitrogen bonds.[3] The resulting spirobifluorene-based HTMs are crucial components in high-efficiency organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[4][5]

Data Presentation

The following table summarizes the properties of representative HTMs synthesized from this compound. These materials exhibit high glass transition temperatures (Tg) and decomposition temperatures (Td), indicating excellent thermal stability.[6] Their highest occupied molecular orbital (HOMO) energy levels are well-aligned for efficient hole injection and transport in optoelectronic devices.[5][7]

| Hole Transport Material (HTM) | Synthesis Method | HOMO Level (eV) | Td (°C) | Tg (°C) | Application |

| Spiro-OMeTAD | Buchwald-Hartwig Amination | -5.1 | 437 | 121 | Perovskite Solar Cells |

| HTM 1B | Suzuki & Buchwald-Hartwig Coupling | -5.35 | >450 | 180 | Red Phosphorescent OLEDs |

| V1382 | Buchwald-Hartwig Amination | - | - | - | Perovskite Solar Cells |

| 3,3′,6,6′-TDTA-SBF | Buchwald-Hartwig Amination | - | 506 | >145 | RGB OLEDs |

Data compiled from multiple sources for comparative purposes.[4][5][6][8]

Experimental Protocols

This section provides a detailed protocol for the synthesis of a representative spirobifluorene-based HTM, N2,N2,N2',N2',N7,N7,N7',N7'-octakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetraamine (Spiro-OMeTAD), via a Buchwald-Hartwig amination reaction.

Materials and Reagents:

-

This compound (TBSBF)

-

Bis(4-methoxyphenyl)amine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

Tri-tert-butylphosphine

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere synthesis (Schlenk line, argon)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a Schlenk flask, under an argon atmosphere, combine this compound (1.0 eq), bis(4-methoxyphenyl)amine (4.4 eq), and sodium tert-butoxide (8.0 eq).

-

Catalyst Addition: In a separate glovebox or under a stream of argon, prepare the catalyst system by mixing Pd2(dba)3 (0.02 eq) and tri-tert-butylphosphine (0.08 eq) in anhydrous toluene.

-

Reaction Execution: Add the catalyst solution to the reaction flask containing the reactants. The reaction mixture is then heated to reflux (approximately 110 °C) and stirred vigorously for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure Spiro-OMeTAD product.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

The following diagrams illustrate the synthetic workflow and a conceptual representation of charge transport in a perovskite solar cell.

Caption: Synthetic workflow for HTMs from TBSBF.

Caption: Charge transport in a perovskite solar cell.

References

- 1. ossila.com [ossila.com]

- 2. Buy this compound | 128055-74-3 [smolecule.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. De Novo Design of Spiro-Type Hole-Transporting Material: Anisotropic Regulation Toward Efficient and Stable Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene as a Building Block for OLED Host Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2',7,7'-Tetrabromo-9,9'-spirobifluorene (TBSBF) is a key building block in the synthesis of high-performance host materials for Organic Light-Emitting Diodes (OLEDs). Its rigid, orthogonal spirobifluorene core imparts excellent thermal stability and morphological robustness to the resulting materials. The four bromine atoms serve as versatile handles for introducing a variety of functional groups through cross-coupling reactions, allowing for the fine-tuning of electronic and photophysical properties. This document provides detailed application notes and experimental protocols for the synthesis of TBSBF-based host materials and the fabrication of OLED devices.

Properties of this compound

The spirobifluorene scaffold endows materials with a high glass transition temperature (Tg) and decomposition temperature (Td), which are crucial for the operational stability and longevity of OLED devices.[1][2] The non-planar structure of the spirobifluorene unit helps to prevent intermolecular aggregation and crystallization in thin films, leading to improved color purity and luminescent efficiency.[3]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₁₂Br₄ | [4] |

| Molecular Weight | 631.98 g/mol | [4] |

| CAS Number | 128055-74-3 | [4] |

| Appearance | Off-white to pale yellow powder | N/A |

| Solubility | Soluble in common organic solvents like THF, Toluene, Dichloromethane | [4] |

Table 2: Thermal and Photophysical Properties of Selected SBF-Based Host Materials

| Compound Name | Td (°C) | Tg (°C) | HOMO (eV) | LUMO (eV) | Triplet Energy (E_T, eV) |

| 3,3′,6,6′-TDTA-SBF | 506 | >145 | -4.56 | -0.77 | 2.74 |

| 3,3′-DDTA-SBF | N/A | 145 | -4.70 | -0.78 | 2.83 |

| 3,6-DDTA-SBF | N/A | 169 | -4.70 | -0.81 | 2.75 |

| Spiro-(3,5)-F | 395 | 145 | N/A | N/A | N/A |

Td: Decomposition Temperature, Tg: Glass Transition Temperature, HOMO: Highest Occupied Molecular Orbital, LUMO: Lowest Unoccupied Molecular Orbital. Data for TDTA-SBF, DDTA-SBF, and DDTA-SBF from[1][2][5][6]. Data for Spiro-(3,5)-F from[7].

Table 3: Performance of OLEDs Employing SBF-Based Host Materials

| Host Material | Emitter | Device Structure | Max. EQE (%) |

| 3,3′,6,6′-TDTA-SBF | Green Phosphorescent (Ir(ppy)₂(acac)) | ITO/HTM/TCTA/Host:Emitter/TmPyPB/LiF/Al | 26.4 |

| 3,3′,6,6′-TDTA-SBF | Blue Phosphorescent (FIrpic) | ITO/HTM/TCTA/Host:Emitter/TmPyPB/LiF/Al | 25.4 |

| 3,3′,6,6′-TDTA-SBF | Narrowband Blue (BCz-BN) | ITO/HTM/TCTA/Host:Emitter/TmPyPB/LiF/Al | 29.8 |

| Spiro-(3,5)-F | Blue Fluorescent (BCzVBi) | ITO/Host:Emitter/TPBi/LiF/Al | 3.85 |

| 2,7-DiCbz-SBF-4'-POPh₂ | Green Phosphorescent (Ir(ppy)₃) | Single-layer device | 13.2 |

EQE: External Quantum Efficiency. Data for TDTA-SBF based devices from[1][2][5][6]. Data for Spiro-(3,5)-F based device from[7]. Data for 2,7-DiCbz-SBF-4'-POPh₂ based device from[8][9][10].

Experimental Protocols

Protocol 1: Synthesis of this compound (TBSBF)

This protocol describes the oxy-bromation of 9,9'-spirobifluorene (SBF) to yield TBSBF.[4]

Materials:

-

9,9'-Spirobifluorene (SBF)

-

Sodium bromide (NaBr)

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Sulfuric acid (H₂SO₄, concentrated)

-

1,2-Dichloroethane

-

Ethyl acetate

-

n-Hexane

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (silica gel)

Procedure:

-

In a round-bottom flask, dissolve 9,9'-spirobifluorene (1.0 equiv.) in 1,2-dichloroethane.

-

Cool the solution in an ice bath and add sodium bromide (8.0 equiv.).

-

Slowly add a pre-mixed solution of hydrogen peroxide (6.0 equiv.) and concentrated sulfuric acid (6.0 equiv.) dropwise to the stirred reaction mixture.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature (20 °C) for 48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing water and ice.

-

Extract the organic layer with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford pure this compound.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of TBSBF

This protocol provides a general guideline for the synthesis of SBF-based host materials via Suzuki-Miyaura coupling of TBSBF with various arylboronic acids.

Materials:

-

This compound (TBSBF) (1.0 equiv.)

-

Arylboronic acid (4.4 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 8.0 equiv.)

-

Anhydrous, degassed solvent (e.g., Toluene/Water 10:1, Dioxane)

-

Schlenk flask or microwave reaction vessel

-

Magnetic stirrer

-

Heating mantle/oil bath or microwave reactor

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or microwave reaction vessel equipped with a magnetic stir bar, add TBSBF (1.0 equiv.), the arylboronic acid (4.4 equiv.), the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Addition of Solvent: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe.

-

Reaction:

-

Conventional Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

-

Microwave Irradiation: Secure the vessel in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for the specified time.

-

-

Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired SBF-based host material.

Protocol 3: Fabrication of a Multi-layer OLED Device by Thermal Evaporation

This protocol outlines the fabrication of a typical multi-layer OLED device using an SBF-based host material.

Materials and Equipment:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

SBF-based host material

-

Emitter material (dopant)

-

Hole Injection Layer (HIL) material (e.g., 2-TNATA)

-

Hole Transport Layer (HTL) material (e.g., NPB)

-

Electron Transport Layer (ETL) material (e.g., Alq₃, TPBi)

-

Electron Injection Layer (EIL) material (e.g., LiF)

-

Cathode material (e.g., Aluminum)

-

Deionized water

-

Hellmanex III cleaning solution

-

Isopropyl alcohol (IPA)

-

Nitrogen gas (high purity)

-

Ultrasonic bath

-

UV-Ozone cleaner (optional)

-

High-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr)

-

Quartz crystal microbalance (QCM) for thickness monitoring

-

Shadow masks for patterning the organic layers and cathode

Procedure:

-

Substrate Cleaning: a. Sonicate the ITO substrates in a 1% (v/v) Hellmanex solution for 5 minutes. b. Rinse thoroughly with hot deionized water. c. Sonicate in fresh deionized water for 5 minutes. d. Sonicate in isopropyl alcohol (IPA) for 5 minutes. e. Rinse thoroughly with deionized water. f. Dry the substrates with a stream of high-purity nitrogen gas. g. Optional: Treat the substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.

-

Organic Layer Deposition: a. Load the cleaned ITO substrates into the thermal evaporation chamber. b. Load the organic materials (HIL, HTL, host, emitter) into separate evaporation sources (crucibles). c. Evacuate the chamber to a high vacuum (e.g., < 5 x 10⁻⁷ Torr). d. Sequentially deposit the organic layers onto the ITO substrate by heating the respective crucibles. The deposition rate and thickness of each layer should be carefully controlled using a quartz crystal microbalance. A typical device structure could be:

- HIL (e.g., 2-TNATA, 60 nm)

- HTL (e.g., NPB, 15 nm)

- Emissive Layer (EML): Co-evaporate the SBF-based host and the emitter dopant at a specific doping concentration (e.g., Host:Emitter 95:5, 30 nm).

- ETL (e.g., Alq₃ or TPBi, 30 nm) e. Maintain a stable deposition rate (e.g., 0.1-0.2 nm/s) for each organic layer.

-

Cathode Deposition: a. Without breaking the vacuum, deposit the electron injection layer (e.g., LiF, 1 nm) at a slow rate (e.g., 0.01-0.02 nm/s). b. Deposit the metal cathode (e.g., Al, 100 nm) at a higher rate (e.g., 0.5-1.0 nm/s) through a shadow mask to define the active area of the device.

-

Encapsulation: a. Transfer the fabricated devices to a nitrogen-filled glovebox without exposure to air and moisture. b. Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers and cathode from degradation.

Mandatory Visualizations

Caption: Synthetic pathway for SBF-based host materials.

Caption: Step-by-step OLED fabrication workflow.

Caption: Schematic of a multi-layer OLED device.

References

- 1. ossila.com [ossila.com]

- 2. ossila.com [ossila.com]

- 3. What Is Thermal Evaporation Of Organic Materials? The Gentle Method For Oled & Electronics - Kintek Solution [kindle-tech.com]